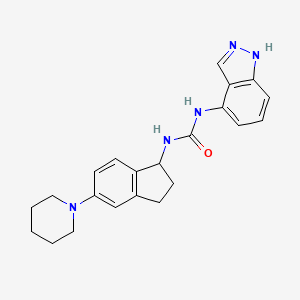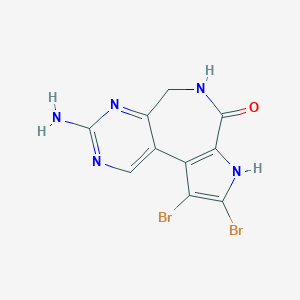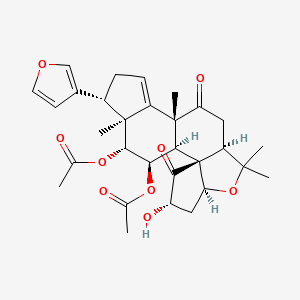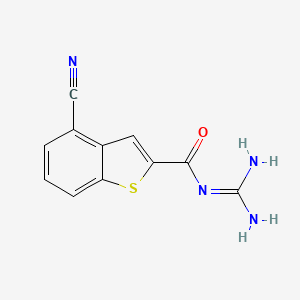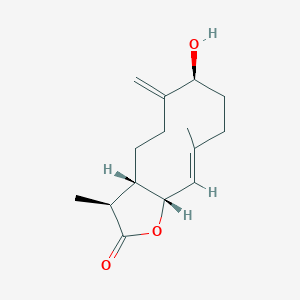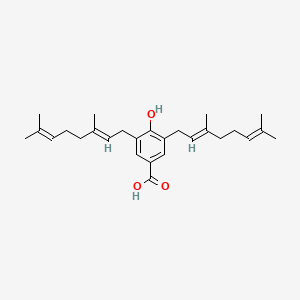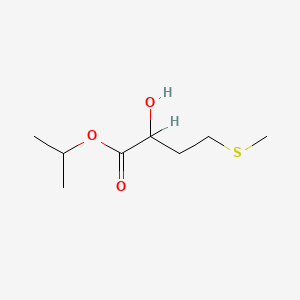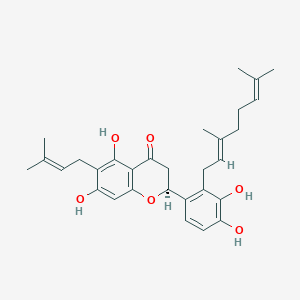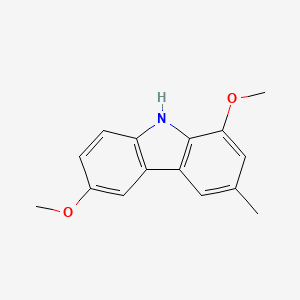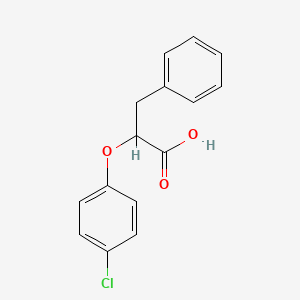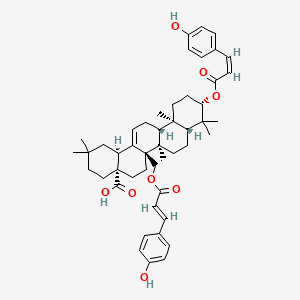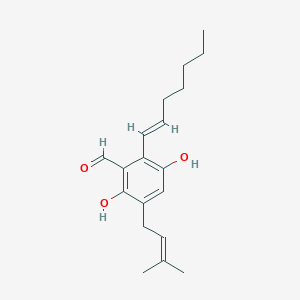
Tetrahydroauroglaucin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydroauroglaucin is a member of hydroquinones. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Environmental Impact and Removal Techniques
- Environmental Presence and Removal : Certain antibiotics, due to their extensive use, have become omnipresent in various ecological compartments, leading to serious environmental issues including ecological risks and human health damages. Advanced oxidation processes are proposed as alternative methods to effectively remove such compounds from waters, which could also apply to tetrahydroauroglaucin if it shares similar environmental persistence and toxicity concerns (Daghrir & Drogui, 2013).
Biological Models for Research
- Alternative Biological Models : The protozoan Tetrahymena has been highlighted as an alternative to animal experimentation in biological research. It is characterized by a well-ordered structure and a short life cycle, making it a suitable model for various physiological and molecular studies. This could be relevant for studying the effects of compounds like this compound in a controlled, ethical, and cost-effective manner (Mar et al., 2019).
Antibiotic Resistance and Environmental Concerns
- Antibiotic Resistance : The widespread use of antibiotics, including tetracyclines and sulfonamides, has led to the emergence of resistance in various bacteria. Studies on Salmonella spp. have shown high rates of resistance to these antibiotics, which is a growing concern for public health. Research into resistance mechanisms and the presence of resistance genes is crucial for understanding and mitigating the impact of antibiotic use and could be relevant for compounds like this compound if it is used as an antibiotic or interacts with microbial communities (Pavelquesi et al., 2021).
Potential Therapeutic Properties
- Therapeutic Potential : Tetracyclines, known for their broad-spectrum antibiotic capabilities, have also been found to have multiple "protective" actions, such as anti-apoptotic and anti-inflammatory properties. This highlights the potential for compounds within this class, possibly including this compound, to benefit patients suffering from various pathologies beyond their antimicrobial use (Griffin et al., 2010).
Propiedades
Número CAS |
40434-07-9 |
|---|---|
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h8-10,12-13,21-22H,4-7,11H2,1-3H3/b9-8+ |
Clave InChI |
FYGPFTSGVSZKAJ-CMDGGOBGSA-N |
SMILES isomérico |
CCCCC/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES |
CCCCCC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES canónico |
CCCCCC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




